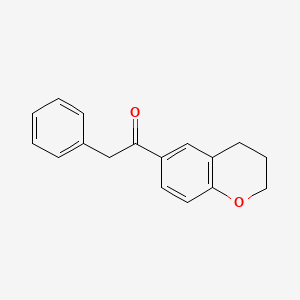
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chroman-6-yl)-2-phenylethanone is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(Chroman-6-yl)-2-phenylethanone can be achieved through several methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. This method provides good yields and is efficient in terms of reaction time and conditions . The reaction typically involves the use of ethanol as a solvent and pyrrolidine as a catalyst .
In an industrial setting, the production of 1-(Chroman-6-yl)-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Chroman-6-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols .
Applications De Recherche Scientifique
1-(Chroman-6-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has indicated potential applications in the development of new therapeutic agents. Its biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chroman-6-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and enzymes .
Comparaison Avec Des Composés Similaires
1-(Chroman-6-yl)-2-phenylethanone can be compared with other chroman derivatives, such as:
2,2-Dimethyl-4-oxo-8-(2-oxopropyl)-chroman-6-yl-acetate: This compound has similar antioxidant and anti-inflammatory properties but differs in its structural features and specific biological activities.
1-(7-Hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone: Another chroman derivative with notable biological activities, including anti-HIV and antiarrhythmic effects.
The uniqueness of 1-(Chroman-6-yl)-2-phenylethanone lies in its specific combination of the chroman ring and phenylethanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101019-06-1 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-6-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H16O2/c18-16(11-13-5-2-1-3-6-13)14-8-9-17-15(12-14)7-4-10-19-17/h1-3,5-6,8-9,12H,4,7,10-11H2 |
Clé InChI |
ADCZFYKRNHMQGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C(=O)CC3=CC=CC=C3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


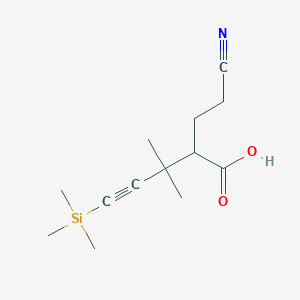
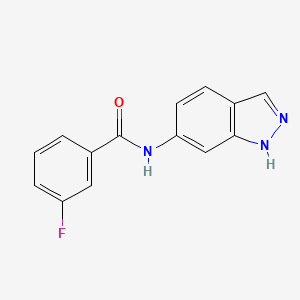
![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)


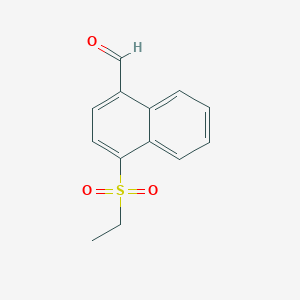

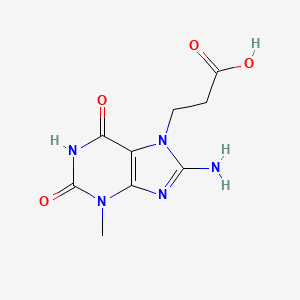


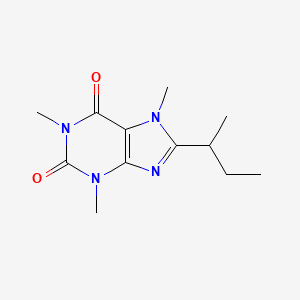

![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
